1,4-Diisopropylbenzene
Overview
Description
1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. This compound is a colorless liquid that is immiscible in water and has a boiling point of approximately 210°C .
Mechanism of Action
Target of Action
1,4-Diisopropylbenzene (DIPB) is primarily used as a chemical intermediate in the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . It has been used in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process for separating trivalent lanthanides from trivalent actinide cations, in used nuclear fuel reprocessing .
Mode of Action
The mode of action of DIPB involves side chain modification by oxidation, dehydrogenation, and bromination . These reactions allow DIPB to interact with its targets and bring about changes in their structure and function.
Biochemical Pathways
DIPB is involved in the TALSPEAK process, which is a biochemical pathway for separating trivalent lanthanides from trivalent actinide cations . The downstream effects of this pathway include the successful separation of these elements, which is crucial in nuclear fuel reprocessing.
Pharmacokinetics
It’s known that dipb is a liquid at room temperature with a density of 0857 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution.
Result of Action
The primary result of DIPB’s action is the production of various products such as stabilizers, polymers, synthetic lubricants, and hydroperoxides . In the context of the TALSPEAK process, the action of DIPB results in the separation of trivalent lanthanides from trivalent actinide cations .
Action Environment
The action, efficacy, and stability of DIPB can be influenced by various environmental factors. For instance, DIPB is combustible and forms explosive mixtures with air on intense heating . It’s also known that DIPB vapors are heavier than air and may spread along floors . These characteristics suggest that the environment in which DIPB is used or stored can significantly impact its action and stability.
Preparation Methods
1,4-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by various Lewis acids, such as aluminum trichloride. The general reaction can be represented as follows :
[ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]
In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .
Chemical Reactions Analysis
1,4-Diisopropylbenzene undergoes various chemical reactions, including:
Dehydrogenation: This reaction can modify the side chain of the compound.
Bromination: Both side chain and ring bromination can occur.
Nitration and Sulfonation: These are common ring substitution reactions.
The major products formed from these reactions include hydroperoxides, brominated derivatives, and nitrated or sulfonated compounds.
Scientific Research Applications
1,4-Diisopropylbenzene is used in various scientific research applications, including:
Synthesis of Stabilizers and Polymers: It serves as an intermediate in the synthesis of stabilizers and polymers.
Synthetic Lubricants: It is used in the production of synthetic lubricants.
Hydroperoxides: It is a precursor for hydroperoxides, which are used as radical initiators.
Nuclear Fuel Reprocessing: It is employed in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process for separating trivalent lanthanides from trivalent actinide cations.
Comparison with Similar Compounds
1,4-Diisopropylbenzene is similar to other isomers of diisopropylbenzene, such as 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. it is unique in its specific applications and properties. For example, 1,3-diisopropylbenzene is mainly of interest as a precursor to dihydroxylbenzene derivatives, which exploits the Hock rearrangements . Other similar compounds include:
1,2-Diisopropylbenzene: Another isomer with different physical and chemical properties.
1,3-Diisopropylbenzene: Used as a precursor to dihydroxylbenzene derivatives.
1,4-Diethylbenzene: A similar compound with ethyl groups instead of isopropyl groups.
Properties
IUPAC Name |
1,4-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWGCYEYAMHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-43-9 | |
Record name | Benzene, 1,4-bis(1-methylethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25822-43-9 | |
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DSSTOX Substance ID |
DTXSID2026652 | |
Record name | 1,4-Diisopropylbenzene | |
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Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Benzene, 1,4-bis(1-methylethyl)- | |
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Record name | 1,4-Diisopropylbenzene | |
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Boiling Point |
210.3 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |
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Solubility |
INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene. | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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Density |
0.8568 AT 20 °C/4 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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Vapor Pressure |
0.24 [mmHg], 1 MM HG AT 40.0 °C | |
Record name | 1,4-Diisopropylbenzene | |
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Color/Form |
Liquid | |
CAS No. |
100-18-5 | |
Record name | 1,4-Diisopropylbenzene | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Diisopropylbenzene | |
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Record name | Benzene, 1,4-bis(1-methylethyl)- | |
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Record name | 1,4-Diisopropylbenzene | |
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Record name | 1,4-diisopropylbenzene | |
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Record name | 1,4-DIISOPROPYLBENZENE | |
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Record name | 1,4-DIISOPROPYLBENZENE | |
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Melting Point |
-17.1 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Diisopropylbenzene?
A1: The molecular formula of this compound is C12H18, and its molecular weight is 162.27 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, ] for structural characterization of this compound and its derivatives.
Q3: What is the significance of the "anti" conformation in this compound derivatives?
A3: The "anti" conformation, observed in compounds like α, α’-di(4-hydroxyphenyl)-1,4-diisopropylbenzene, influences the packing arrangement in the crystal lattice, impacting properties like solubility and reactivity. []
Q4: How does the structure of this compound influence its solubility?
A4: The presence of the two isopropyl groups in this compound enhances its solubility in organic solvents compared to similar compounds without these groups. This improved solubility is particularly advantageous in the synthesis of polymers like polyamides [] and polyamide-imides [].
Q5: How does this compound behave in catalytic cracking reactions?
A5: Studies using riser simulators showed that this compound cracking is influenced by catalyst type. While kaolin catalysts are efficient for larger molecules, ZSM-5 zeolites prove more effective for this compound, highlighting the importance of catalyst pore structure and acidity. []
Q6: Can this compound be used as a starting material for the synthesis of other valuable chemicals?
A6: Yes, this compound serves as a precursor for synthesizing compounds like hydroperoxides. Aerobic oxidation using N-hydroxyphthalimide as a catalyst followed by specific treatments can yield phenol, 1,4-dihydroxybenzene, and 4-isopropylphenol. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, semi-empirical molecular orbital calculations have been used to understand the electron spin resonance (ESR) spectra of this compound radical cations. These studies provide insights into the conformation and electronic structure of the radical species. []
Q8: How does temperature affect the stability of this compound-containing materials?
A8: Polyamide-imide ultrafiltration membranes incorporating this compound units demonstrate stable water permeability and solute rejection rates even with varying operating temperatures, highlighting their potential in high-temperature applications. []
Q9: How can this compound be quantified in complex matrices?
A9: Headspace-gas chromatography-mass spectrometry (HS-GC-MS) is a sensitive technique for quantifying this compound in materials like mattress fabrics, enabling the detection of trace amounts of this volatile compound. []
Q10: Is there information available about the environmental fate and impact of this compound?
A10: While specific data on this compound is limited within the provided research, its structural similarity to other alkylbenzenes suggests potential persistence and bioaccumulation in the environment. Further research is crucial to assess its ecotoxicological effects.
Q11: Are there any known alternatives to this compound in specific applications?
A11: The research highlights alternatives to this compound as swelling agents in Pluronic P123 templated silica synthesis. While 1,3,5-triisopropylbenzene (TIPB) proves effective, 1,3,5-trimethylbenzene is unsuitable, emphasizing the importance of specific molecular characteristics. []
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